molecular formula C19H21FN2O4 B2686344 3-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzamide CAS No. 1797290-46-0

3-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzamide

Cat. No. B2686344
M. Wt: 360.385
InChI Key: VQCQZLPTZFHJHV-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide and has a molecular formula of C21H23FN2O3.

Scientific Research Applications

Drug Metabolism and Disposition

One application in drug metabolism involves the identification of human metabolites of related compounds. For instance, a study on YM758, a novel inhibitor of the If channel, utilized similar structural analogs to investigate renal and hepatic excretion of its metabolites. Such research is critical for understanding drug elimination processes and developing treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Molecular Dynamics and Corrosion Inhibition

In the field of corrosion inhibition, quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and inhibition properties of piperidine derivatives on iron corrosion. This research is fundamental for designing more efficient corrosion inhibitors, which are vital for extending the life of metal structures (Kaya et al., 2016).

Receptor Ligand Characterization for Neuroimaging

Another significant application is in neuroimaging, where structurally related benzamide analogs are synthesized and evaluated as potential brain imaging agents for PET or SPECT. These compounds are essential for studying various brain receptors, offering insights into the neurochemical basis of diseases and aiding in the development of new therapeutics. For instance, studies have characterized SPECT ligands for the 5-HT2A receptor, providing valuable tools for understanding psychiatric disorders (Catafau et al., 2006).

properties

IUPAC Name

3-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-25-17-3-2-14(10-16(17)20)18(23)21-11-13-4-7-22(8-5-13)19(24)15-6-9-26-12-15/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQZLPTZFHJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-YL]methyl}-4-methoxybenzamide

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